![molecular formula C6H11NO2 B3105089 2-(1-(Aminomethyl)cyclopropyl)acetic acid CAS No. 1520003-13-7](/img/structure/B3105089.png)
2-(1-(Aminomethyl)cyclopropyl)acetic acid
Overview
Description
2-(1-(Aminomethyl)cyclopropyl)acetic acid, also known as 2- [1- (aminomethyl)cyclopropyl]acetic acid hydrochloride, is a chemical compound with the molecular weight of 165.62 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Scientific Research Applications
Synthesis and Chemical Properties
2-(1-(Aminomethyl)cyclopropyl)acetic acid has been studied in various synthetic contexts, demonstrating its utility in the preparation of complex chemical structures. For instance, it has been used in the synthesis of Schiff base ligands, which were then reacted with metal ions to create coordination compounds with potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015). Additionally, this compound is involved in the creation of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones, showcasing its flexibility in synthetic organic chemistry (Nongkhlaw et al., 2005).
Biological and Medicinal Chemistry
The compound has also been utilized in the development of bioactive molecules. For example, studies have explored its role in the synthesis of cyclopeptides containing pseudo-amino acids, aiding in the understanding of molecular conformations and interactions (Brandmeier et al., 1994). Moreover, it has been a key component in synthesizing constrained amino acid derivatives, which are crucial for enzyme inhibition and receptor studies (Groth et al., 1993).
Advanced Material Science
In the field of material science, this compound has been instrumental in developing novel polymers and materials with specific properties. For example, the thiolated chitosan synthesized using a derivative of this compound demonstrates potential applications in hydrocolloid gels for food and pharmaceutical applications due to its rheological behavior and functional activities (Luo et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-6(1-2-6)3-5(8)9/h1-4,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBFOVECMUFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(aminomethyl)cyclopropyl]acetic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.